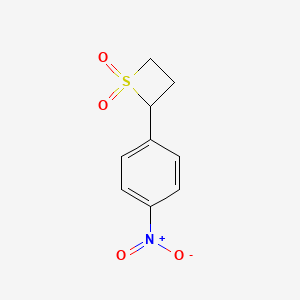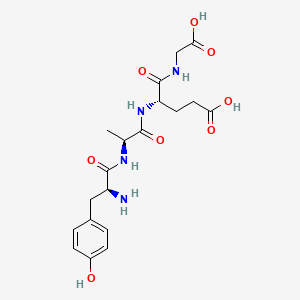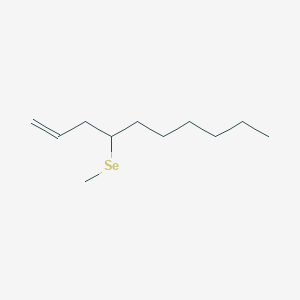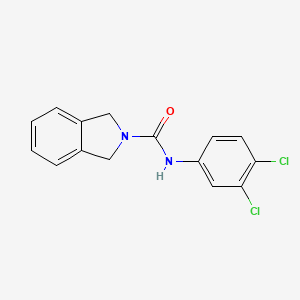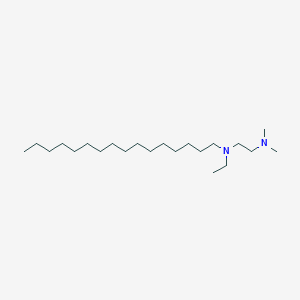![molecular formula C9H9ClN2O6S B14581042 {[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-66-3](/img/structure/B14581042.png)
{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid is an organic compound with a complex structure that includes a chloro-substituted nitrophenyl group, a sulfamoyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenyl precursor. This precursor can be synthesized through nitration of 4-chlorotoluene, followed by oxidation to form the corresponding nitro compound. The next step involves the introduction of the sulfamoyl group, which can be achieved through a reaction with sulfamic acid under appropriate conditions. Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfamoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution of the chloro group can lead to various substituted phenyl derivatives.
Scientific Research Applications
{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of {[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfamoyl group can also play a role in the compound’s activity by forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzoic acid: Similar structure but lacks the sulfamoyl and acetic acid groups.
4-Chloro-2-nitroaniline: Similar structure but lacks the sulfamoyl and acetic acid groups.
Sulfamoylbenzoic acid: Contains the sulfamoyl group but lacks the nitrophenyl and acetic acid groups.
Uniqueness
{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
61154-66-3 |
|---|---|
Molecular Formula |
C9H9ClN2O6S |
Molecular Weight |
308.70 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C9H9ClN2O6S/c10-7-2-1-6(8(3-7)12(15)16)4-11-19(17,18)5-9(13)14/h1-3,11H,4-5H2,(H,13,14) |
InChI Key |
LPJIWDMWRBSTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CNS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


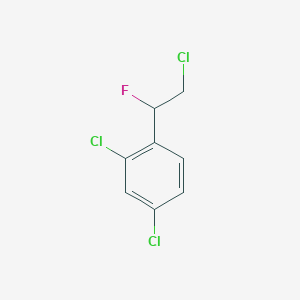
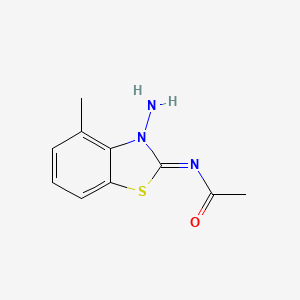
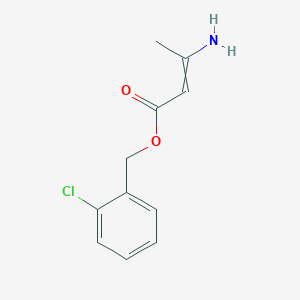
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide](/img/structure/B14580988.png)
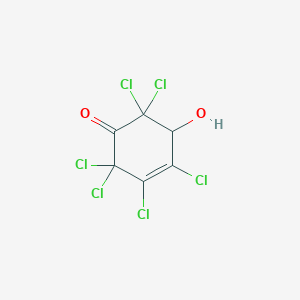
![2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B14581003.png)
![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
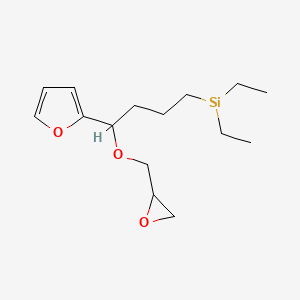
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)
